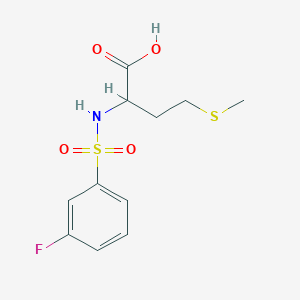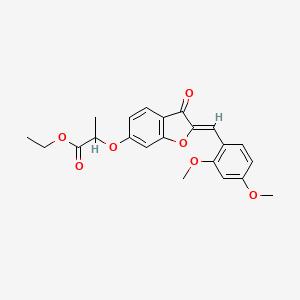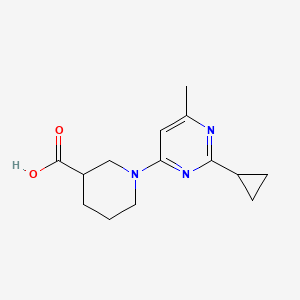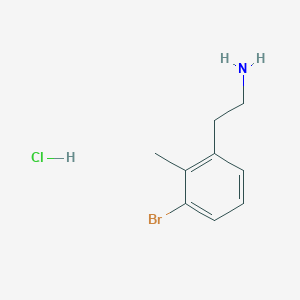
((3-Fluorophenyl)sulfonyl)methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3-Fluorophenyl)sulfonyl)methionine: is a derivative of methionine, an essential amino acid. This compound is characterized by the presence of a fluorophenyl group attached to the sulfonyl moiety, which is further linked to the methionine backbone. The molecular formula of this compound is C11H14FNO4S2, and it has a molecular weight of 307.36 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Fluorophenyl)sulfonyl)methionine typically involves the reaction of methionine with a fluorophenyl sulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of methionine attacks the sulfonyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the nucleophilic substitution .
Análisis De Reacciones Químicas
Types of Reactions: ((3-Fluorophenyl)sulfonyl)methionine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ((3-Fluorophenyl)sulfonyl)methionine is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated amino acids on protein structure and function. It serves as a tool to investigate protein folding, stability, and interactions .
Medicine: Its unique structure allows for the exploration of new therapeutic targets .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings that require specific fluorinated functionalities .
Mecanismo De Acción
The mechanism of action of ((3-Fluorophenyl)sulfonyl)methionine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. The sulfonyl group plays a crucial role in stabilizing the compound’s interaction with its targets, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
Methionine: The parent compound, which lacks the fluorophenyl and sulfonyl groups.
((4-Fluorophenyl)sulfonyl)methionine: A similar compound with the fluorine atom at the para position.
((3-Chlorophenyl)sulfonyl)methionine: A chlorinated analog of ((3-Fluorophenyl)sulfonyl)methionine.
Uniqueness: this compound is unique due to the presence of the fluorophenyl group at the meta position, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications .
Propiedades
IUPAC Name |
2-[(3-fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S2/c1-18-6-5-10(11(14)15)13-19(16,17)9-4-2-3-8(12)7-9/h2-4,7,10,13H,5-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCJJJQGBXDCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(2-methoxyethyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2745011.png)







![N-(cyanomethyl)-N-propyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2745021.png)


![2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile](/img/structure/B2745029.png)
![2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2745030.png)

